molecular formula C23H16Cl2O4 B5385337 (3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one

(3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one

Cat. No.: B5385337
M. Wt: 427.3 g/mol
InChI Key: CLSWHTOLSFBVKO-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one is a synthetic organic molecule characterized by its unique structure, which includes a furan ring substituted with dichlorophenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Methylidene formation: The final step involves the formation of the methylidene bridge, which can be achieved through a condensation reaction using appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

(3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

(3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one: can be compared with other similar compounds, such as:

  • (3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)furan-2-one
  • (3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-hydroxyphenyl)furan-2-one

These compounds share a similar core structure but differ in the substituents on the aromatic rings. The uniqueness of This compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(3Z)-3-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(4-ethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2O4/c1-2-27-16-8-6-14(7-9-16)21-13-15(23(26)29-21)12-17-10-11-20(28-17)18-4-3-5-19(24)22(18)25/h3-13H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSWHTOLSFBVKO-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.